molecular formula C6H13Br2N B8638571 3-Bromo-2-(bromomethyl)-N,N-dimethylpropan-1-amine

3-Bromo-2-(bromomethyl)-N,N-dimethylpropan-1-amine

Cat. No.: B8638571
M. Wt: 258.98 g/mol
InChI Key: FGRPGVDRSCPDNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(bromomethyl)-N,N-dimethylpropan-1-amine is a useful research compound. Its molecular formula is C6H13Br2N and its molecular weight is 258.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H13Br2N

Molecular Weight

258.98 g/mol

IUPAC Name

3-bromo-2-(bromomethyl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C6H13Br2N/c1-9(2)5-6(3-7)4-8/h6H,3-5H2,1-2H3

InChI Key

FGRPGVDRSCPDNQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(CBr)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N,N-dimethyl-3-bromo-2-(bromomethyl) proprionic amide (44 g) in CH2Cl2 (300 mL) was added DIBAL (450 mL, 1.0 M in toluene) at −40° C. over 30 minutes. The mixture was allowed to warm to −10° C. over 3 hours and the diluted with CH2Cl2 (1500 mL). The reaction was quenched with a mixture of water (300 mL) and methanol (100 mL) at −10° C., followed by stirring at a temperature less that 10° C. for 2 hours. The suspension was filtered, dried, and concentrated to ca. 300 mL. The product crystallized upon standing overnight at room temperature. The crystals were separated from the solution and dried (19 g, 66%). MS(M+1): 178.
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.